molecular formula C29H23N3O B4566404 [5-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone

[5-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone

Cat. No.: B4566404
M. Wt: 429.5 g/mol
InChI Key: LPCLMKYQAUSULU-UHFFFAOYSA-N
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Description

[5-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone typically involves multiple steps, starting from readily available starting materials. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process includes:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Scientific Research Applications

[5-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone involves its interaction with molecular targets such as tyrosine kinase receptors. By inhibiting these receptors, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone apart is its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

[5-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O/c1-19-13-15-25-23(17-19)27(21-9-5-3-6-10-21)32-29(30-25)31-26-16-14-20(2)18-24(26)28(33)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCLMKYQAUSULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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